4-Chloro-6-methoxy-8-methylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

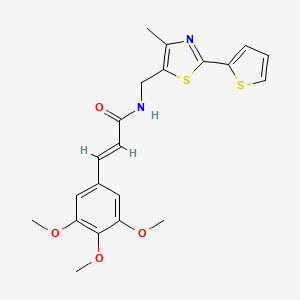

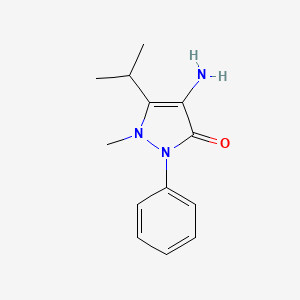

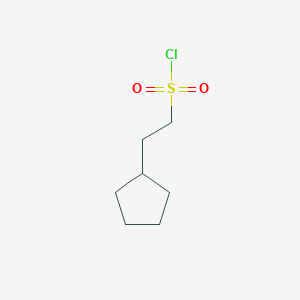

4-Chloro-6-methoxy-8-methylquinazoline is a quinazoline derivative . Its molecular formula is C10H9ClN2O.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 208.65 .Scientific Research Applications

Anticancer and Apoptosis Inducing Agent

The compound 4-Chloro-6-methoxy-8-methylquinazoline has been studied for its potential as an anticancer agent. A study by Sirisoma et al. (2009) found that a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing properties and high efficacy in breast and other cancer models. This compound showed excellent blood-brain barrier penetration, making it a candidate for anticancer clinical trials (Sirisoma et al., 2009).

Tubulin-Polymerization Inhibition

Quinazoline derivatives have been investigated for their role in inhibiting tubulin polymerization, targeting the colchicine site. Wang et al. (2014) synthesized a series of 4-(N-cycloamino)quinazolines that demonstrated significant in vitro cytotoxic activity and substantial inhibition of colchicine binding. These findings suggest potential applications in cancer treatment due to their mechanism of disrupting microtubule formation in cells (Wang et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound and its derivatives have been extensively studied. For instance, Zhao et al. (2017) synthesized a derivative, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, using a method suitable for large-scale production. This study contributes to understanding the synthetic pathways and potential scalability of such compounds (Zhao et al., 2017).

Antimicrobial Activities

The quinoline derivatives, including this compound, have been explored for their antimicrobial properties. A study by Shaikh (2013) synthesized and screened N'-((2-Chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide for antibacterial properties. These compounds showed promise as effective organic compounds with potential antimicrobial applications (Shaikh, 2013).

Proton Sponge Synthesis

Quinoline derivatives have been used in the synthesis of proton sponges. Dyablo et al. (2015) reported the synthesis of a new representative of quinoline proton sponges, indicating potential applications in various chemical processes and studies (Dyablo et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-chloro-6-methoxy-8-methylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQLORZLZJKNRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN=C2Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)

![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2381660.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)